![molecular formula C15H19O3- B13734599 (E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl group attached to a prop-2-enoate moiety, with a 4-methylpentoxy substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(4-methylpentoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol or methanol, and using a catalyst like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar phenylpropanoid structure with a methoxy substituent.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another related compound with a methoxy group on the phenyl ring.
Uniqueness
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpentoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H19O3- |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-12(2)4-3-11-18-14-8-5-13(6-9-14)7-10-15(16)17/h5-10,12H,3-4,11H2,1-2H3,(H,16,17)/p-1/b10-7+ |
Clé InChI |
OTZDWAXAQTYGDV-JXMROGBWSA-M |
SMILES isomérique |
CC(C)CCCOC1=CC=C(C=C1)/C=C/C(=O)[O-] |
SMILES canonique |
CC(C)CCCOC1=CC=C(C=C1)C=CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
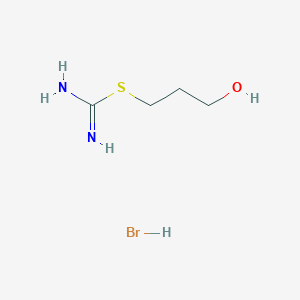
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
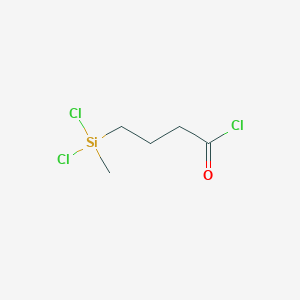
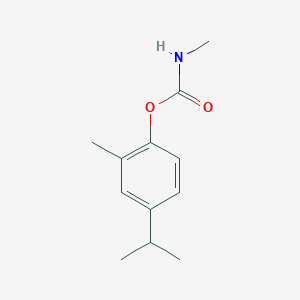
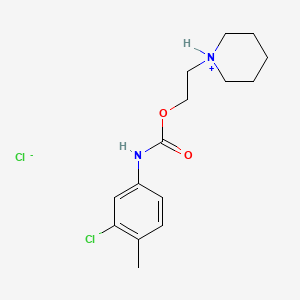

![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)


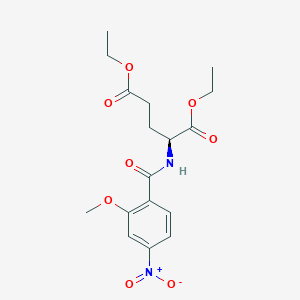
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

